Ammoniumtartrat

Übersicht

Beschreibung

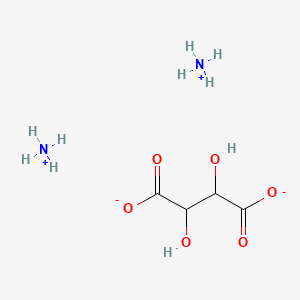

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

Wissenschaftliche Forschungsanwendungen

EPR-Strahlendosimetrie {svg_1}

Ammoniumtartrat wurde als vielversprechender Dosimeter für die Elektronenspinresonanz (EPR) vorgeschlagen. Es besitzt mehrere herausragende dosimetrische Eigenschaften und wird als mögliche Alternative zu Alanin untersucht. Zu den untersuchten Eigenschaften gehören die Empfindlichkeit gegenüber verschiedenen Strahlendosen, die Energieabhängigkeit, die Nachweisgrenze und die Stabilität der induzierten Radikale {svg_2}.

Superkondensatoren {svg_3}

This compound wird bei der Entwicklung von Superkondensatoren verwendet. Es wurde gezeigt, dass wässrige tartratbasierte Elektrolyte, wie z. B. Natriumtartrat/Ammoniumtartrat, für Superkondensatoranwendungen verwendet werden können. Die elektrochemische Leistung und die physikalisch-chemischen Eigenschaften von this compound/Sulfat und Natriumtartrat/Sulfat wurden untersucht {svg_4}.

Wirkmechanismus

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

Ammonium tartrate may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of ammonium tartrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of ammonium tartrate’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ammonium tartrate. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of ammonium tartrate, as tartrate ions can bind to various metal ions .

Biochemische Analyse

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

Ammonium tartrate influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

At the molecular level, ammonium tartrate exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium tartrate can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

Ammonium tartrate is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

Eigenschaften

CAS-Nummer |

3164-29-2 |

|---|---|

Molekularformel |

C4H6O6.2H3N C4H12N2O6 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

InChI-Schlüssel |

NGPGDYLVALNKEG-OLXYHTOASA-N |

Isomerische SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Siedepunkt |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Dichte |

1.601 g/cu cm |

Physikalische Beschreibung |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Verwandte CAS-Nummern |

3095-65-6 |

Löslichkeit |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Synonyme |

L(+)-Tartaric acid diammonium salt |

Dampfdruck |

7.1X10-16 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

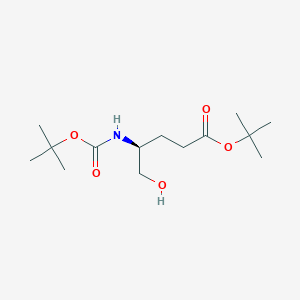

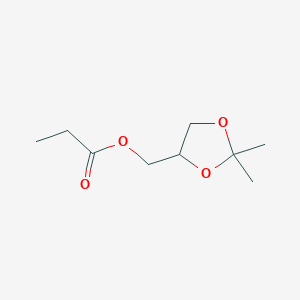

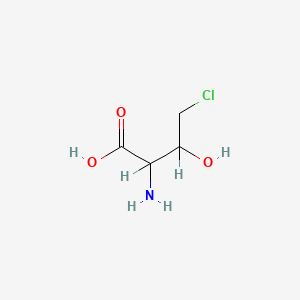

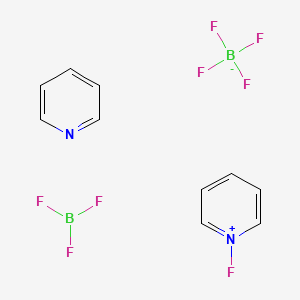

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.